Jesaconitine

Descripción

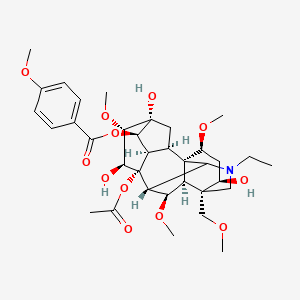

Structure

3D Structure

Propiedades

Fórmula molecular |

C35H49NO12 |

|---|---|

Peso molecular |

675.8 g/mol |

Nombre IUPAC |

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C35H49NO12/c1-8-36-15-32(16-42-3)21(38)13-22(44-5)34-20-14-33(41)29(47-31(40)18-9-11-19(43-4)12-10-18)23(20)35(48-17(2)37,28(39)30(33)46-7)24(27(34)36)25(45-6)26(32)34/h9-12,20-30,38-39,41H,8,13-16H2,1-7H3/t20-,21-,22+,23-,24+,25+,26-,27?,28+,29-,30+,32+,33-,34+,35-/m1/s1 |

Clave InChI |

MGTJNQWIXFSPLC-HQARQGIISA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=C(C=C7)OC)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |

SMILES isomérico |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=C(C=C7)OC)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)O)COC |

SMILES canónico |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=C(C=C7)OC)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |

Sinónimos |

jesaconitine |

Origen del producto |

United States |

Biosynthetic Pathways and Regulation

Elucidation of Precursor Metabolism: Mevalonate (B85504) (MVA) and Methylerythritol (MEP) Pathways

The journey to jesaconitine begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal building blocks of terpenoids. researchgate.net In plants, two distinct pathways are responsible for producing these essential precursors: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.govplos.orgresearchgate.netwikipedia.org

While it was once thought that diterpenoids like this compound derive their precursors solely from the MEP pathway, evidence now suggests a degree of "crosstalk" between the two pathways, allowing for the exchange of intermediates. mdpi.comnih.gov The MVA pathway starts with acetyl-CoA and proceeds through key intermediates such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) and mevalonate. researchgate.netwikipedia.org The MEP pathway, on the other hand, utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates. researchgate.net Both pathways ultimately converge on the production of IPP and DMAPP, which serve as the foundational five-carbon units for the construction of the complex diterpene scaffold of this compound. nih.govresearchgate.net

Enzymatic Catalysis in Diterpene Scaffold Formation

The assembly of the characteristic diterpene core of this compound is a multi-step process orchestrated by a series of specialized enzymes. This phase of biosynthesis involves the sequential condensation of IPP and DMAPP units, followed by intricate cyclization reactions.

Function of Copalyl Diphosphate (B83284) Synthase (CDPS) and Kaurene Synthase (KS)

Following the formation of GGPP, a two-step cyclization process is initiated to create the polycyclic diterpene skeleton. The first of these cyclizations is catalyzed by copalyl diphosphate synthase (CDPS). researchgate.netsemanticscholar.orgnih.gov CDPS, also known as ent-copalyl diphosphate synthase, mediates the proton-induced cyclization of the linear GGPP molecule to form the bicyclic intermediate, copalyl diphosphate (CPP). mdpi.comwikipedia.orgresearchgate.net

The second cyclization is carried out by the enzyme kaurene synthase (KS). researchgate.netsemanticscholar.orgnih.gov KS acts on CPP, catalyzing a further cyclization and rearrangement to produce the tetracyclic diterpene, ent-kaurene (B36324). mdpi.comresearchgate.net The formation of ent-kaurene is a pivotal branch point, as this molecule can be directed towards the biosynthesis of gibberellins (B7789140) or can serve as the scaffold for the production of various diterpenoid alkaloids, including this compound. semanticscholar.orgnih.gov

Post-Cyclization Modifications and Nitrogen Incorporation

The formation of the ent-kaurene skeleton is far from the final step in this compound biosynthesis. A series of extensive post-cyclization modifications are required to transform this relatively simple diterpene into the highly complex and substituted final product. These modifications include a cascade of oxidations, hydroxylations, and acylations that adorn the core structure with a variety of functional groups.

A crucial and defining feature of alkaloids is the presence of a nitrogen atom within their structure. In the biosynthesis of C19-diterpenoid alkaloids like this compound, the nitrogen atom is incorporated into the atisine (B3415921) skeleton. researchgate.net This incorporation is thought to occur through the reaction of the diterpene intermediate with a nitrogen-containing compound, such as β-ethanolamine, which is derived from the decarboxylation of the amino acid L-serine. researchgate.net The precise mechanisms and enzymatic machinery driving these late-stage modifications and the exact point of nitrogen incorporation are areas of ongoing research.

Gene Expression Profiling and Transcriptomic Analysis in Biosynthesis

The advent of high-throughput sequencing technologies has revolutionized the study of plant secondary metabolism. Transcriptomic analysis, which involves the sequencing of all RNA molecules in a given tissue, has become a powerful tool for identifying the genes responsible for the biosynthesis of complex natural products like this compound. researchgate.netsemanticscholar.orgnih.gov

By comparing the transcriptomes of different plant tissues (e.g., roots, leaves, flowers) or plants grown under different conditions, researchers can identify genes that are co-expressed with the accumulation of this compound and other related alkaloids. mdpi.comresearchgate.net This approach has been instrumental in identifying candidate genes encoding the enzymes of the MVA and MEP pathways, as well as GGPPS, CDPS, and KS in Aconitum species. mdpi.combvsalud.org Furthermore, transcriptomic studies have revealed numerous unigenes encoding enzymes such as cytochrome P450s and acyltransferases that are likely involved in the extensive post-cyclization modifications of the diterpene scaffold. mdpi.combvsalud.org This data provides a valuable roadmap for future functional characterization of these enzymes to fully elucidate the biosynthetic pathway of this compound.

Influence of Environmental and Genetic Factors on Biosynthetic Productivity

The production of secondary metabolites in plants is not static; it is a dynamic process influenced by a combination of genetic and environmental factors. nih.gov The accumulation of this compound and other diterpenoid alkaloids in Aconitum species is subject to this complex interplay. researchgate.net

Genetic factors play a fundamental role in determining the biosynthetic potential of a plant. scielo.br Variations in the genes encoding biosynthetic enzymes can lead to differences in alkaloid profiles and concentrations between different species or even between different populations of the same species. bvsalud.org For instance, comparative transcriptomic analyses have shown significant differences in the families of diterpene synthases and acyltransferases between different Aconitum species, which correlates with the diversity of aconitine (B1665448) compounds they produce. bvsalud.org

Environmental factors also exert a significant influence on the biosynthesis of these compounds. nih.gov Stresses such as pathogen attack, herbivory, and abiotic factors like temperature, light, and nutrient availability can trigger changes in the expression of biosynthetic genes, leading to altered alkaloid production. nih.govfrontiersin.org For example, studies on other plant species have shown that salt stress can significantly affect the biosynthesis of flavonoids and terpenoids by altering the expression of key enzymes and transcription factors. frontiersin.org While specific research on the direct environmental triggers for this compound production is ongoing, it is clear that the plant's interaction with its environment is a key determinant of its chemical phenotype.

Structural Elucidation and Analytical Characterization Methodologies

Spectroscopic Approaches for Structural Determination

Spectroscopic methods are fundamental for unraveling the intricate molecular architecture of Jesaconitine. They probe the interaction of molecules with electromagnetic radiation, yielding characteristic fingerprints that reveal structural features.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds like this compound. It exploits the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), to provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. Advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY), are indispensable for complex molecules. These experiments correlate signals from different nuclei, allowing for the assignment of chemical shifts and coupling constants, which are critical for building a complete structural model nptel.ac.inhyphadiscovery.comunimelb.edu.aund.eduresearchgate.netweebly.com. ¹H NMR spectra reveal the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton nd.edu. Heteronuclear correlation techniques (HSQC, HMBC) establish direct or long-range connections between carbon and hydrogen atoms, respectively, confirming the proposed structure and identifying specific atom linkages hyphadiscovery.comnd.eduresearchgate.net.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is vital for determining the precise molecular weight and elemental composition of this compound. Unlike nominal mass measurements, HRMS provides mass-to-charge ratios (m/z) with very high accuracy, often within a few parts per million (ppm) algimed.comlibretexts.org. This accuracy allows for the unambiguous determination of the molecular formula, distinguishing between compounds that might have the same nominal mass but different elemental compositions libretexts.org. HRMS coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can provide accurate mass measurements of protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻), and their fragmentation patterns (MS/MS) can further confirm structural features algimed.comresearchgate.netku.edu.kwimprovedpharma.com. HRMS is particularly useful for identifying unknown impurities or degradation products of this compound when reference standards are unavailable improvedpharma.com.

Chromatographic Separation Techniques for Isolation and Analysis

Chromatographic methods are essential for separating this compound from complex mixtures, such as plant extracts or biological samples, before spectroscopic analysis or for direct quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound and related alkaloids nih.govjst.go.jpcapes.gov.brresearchgate.netresearchgate.netnii.ac.jpnih.govajol.info. HPLC systems utilize a liquid mobile phase to carry the sample through a stationary phase packed in a column. The separation is based on the differential partitioning of analytes between these two phases, influenced by factors such as polarity, size, and charge. Reversed-phase HPLC (RP-HPLC) is commonly employed, using a non-polar stationary phase and a polar mobile phase (e.g., acetonitrile/water mixtures with buffers) to separate aconitine (B1665448) alkaloids nih.govjst.go.jpresearchgate.netresearchgate.netnih.govajol.info. Detection is typically achieved using UV-Vis detectors or, more commonly, by coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) for enhanced sensitivity and specificity researchgate.netku.edu.kwimprovedpharma.comnih.govjst.go.jpresearchgate.netresearchgate.netnii.ac.jpnih.goveag.comsciex.comnih.govresearchgate.net. For instance, LC-MS/MS methods have been developed for the simultaneous determination of this compound and other aconitine alkaloids in biological samples like blood and urine, achieving low detection limits researchgate.netnii.ac.jpnih.govresearchgate.net.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another powerful separation technique, often coupled with mass spectrometry (GC-MS) for the analysis of volatile and semi-volatile compounds. While aconitine alkaloids like this compound are generally less volatile and may require derivatization to be amenable to GC analysis, GC-MS has been successfully applied. For example, GC/Selected Ion Monitoring (GC/SIM) has been utilized for the determination of aconitine alkaloids in tubers and biological samples, often after derivatization to improve volatility and detectability nih.govthieme-connect.combohrium.com. GC-MS provides both separation and identification based on fragmentation patterns, offering high sensitivity and specificity nih.govthieme-connect.combohrium.comjournal-imab-bg.org.

Hyphenated Techniques in Structural Analysis and Identification

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, represent the state-of-the-art for analyzing complex mixtures and elucidating the structure of compounds like this compound. These techniques offer enhanced sensitivity, specificity, and the ability to analyze samples with minimal preparation.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a widely adopted hyphenated technique that couples HPLC with tandem mass spectrometry researchgate.netku.edu.kwimprovedpharma.comjst.go.jpresearchgate.netresearchgate.netnii.ac.jpnih.goveag.comsciex.comnih.govresearchgate.net. LC-MS/MS provides excellent separation of aconitine alkaloids, followed by highly selective detection and quantification based on precursor-to-product ion transitions. It is instrumental in identifying and quantifying this compound in complex biological matrices and plant materials, often achieving very low detection limits researchgate.netjst.go.jpresearchgate.netnii.ac.jpnih.gov.

LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry): Coupling HPLC with HRMS offers the advantages of both techniques, providing both chromatographic separation and accurate mass measurements for molecular formula determination researchgate.netimprovedpharma.com. This combination is powerful for identifying unknown compounds and confirming the identity of this compound with high confidence researchgate.net.

GC-MS (Gas Chromatography-Mass Spectrometry): As mentioned, GC-MS is used for the analysis of aconitine alkaloids, particularly when derivatization is employed. It offers sensitive detection and identification of these compounds in various samples nih.govthieme-connect.combohrium.comjournal-imab-bg.org.

These hyphenated techniques are crucial for comprehensive structural elucidation and reliable quantification of this compound, contributing significantly to its analytical characterization in research and forensic applications researchgate.netresearchgate.netijsrtjournal.commespharmacy.orgchemijournal.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC/ESI-TOF-MS, UHPLC/Q-TOF-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem variants (LC-MS/MS) represent highly sensitive and specific techniques for the analysis of aconitine alkaloids, including this compound. These methods allow for the simultaneous determination of multiple alkaloids in complex matrices such as biological fluids and plant extracts.

Studies have employed various LC-MS configurations to characterize this compound. Electrospray ionization (ESI) in positive ion mode is commonly used, often coupled with time-of-flight (TOF) or quadrupole (Q) mass analyzers for accurate mass measurement and fragmentation analysis nih.govresearchgate.netplos.org. Ultra-high-performance liquid chromatography (UHPLC) coupled with Q-TOF or triple quadrupole mass spectrometers (QqQ) offers enhanced separation efficiency and sensitivity nih.govnih.govnih.govresearchgate.net.

Key analytical parameters reported for this compound using these techniques include:

| Technique | Alkaloid | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (%) | Correlation (R²) | References |

| LC-MS/MS | This compound | 1.25–40 | 0.3–0.5 | N/A | N/A | N/A | N/A | nii.ac.jp, researchgate.net |

| LC/ESI-TOF-MS | This compound | 10–300 | 0.2–0.5 | N/A | 78–119 | N/A | N/A | nih.gov |

| LC/ESI-TOF-MS | This compound | Up to 500 | 0.2–1 | N/A | 78–119 | N/A | N/A | nih.gov |

| LC/MS/MS | This compound | 2.72–7.20 (postmortem) | N/A | N/A | 74–80 | N/A | > 0.99 | nih.gov |

| LC-MS/MS | This compound | 14.9–26.3 (postmortem) | N/A | N/A | 74–80 | N/A | > 0.99 | nih.gov |

| LC-MS/MS | This compound | 4.54 (serum, admission) | N/A | < 0.2 | N/A | N/A | N/A | nih.gov |

| LC-MS/MS | This compound | 1466.34 (urine, admission) | N/A | < 0.4 | N/A | N/A | N/A | nih.gov |

| LC-MS/MS (UHPLC-QqQ) | This compound | N/A | 0.010–0.200 | 0.025–0.500 | 99.04–102.30 | 0.25–5.47 | > 0.999 | researchgate.net |

These methods often involve optimization of chromatographic conditions, such as mobile phase composition, column type (e.g., C18, polymer columns), and gradient elution, to achieve efficient separation researchgate.netnii.ac.jpnih.govbrieflands.com. Mass spectrometry parameters, including precursor and product ion selection for multiple reaction monitoring (MRM) or fragmentation patterns in MSn experiments, are crucial for unambiguous identification and quantification researchgate.netresearchgate.netnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS is a widely used technique for analyzing volatile and semi-volatile compounds, its application for aconitine alkaloids like this compound is less prevalent in the reviewed literature compared to LC-MS methods. The primary challenges for GC-MS analysis of these complex alkaloids often involve their low volatility and thermal instability, which may require derivatization.

Some studies mention GC-MS as a method for analyzing aconitum alkaloids, noting that it may involve tedious derivatization procedures nih.govbrieflands.com. However, specific methodologies, validation data, or fragmentation patterns for this compound using GC-MS were not detailed in the provided search results. Therefore, direct quantitative or qualitative data for this compound via GC-MS is not available from this review.

Development of Immunoassays for Detection (e.g., ELISA)

Enzyme-linked immunosorbent assays (ELISA) offer a sensitive and high-throughput alternative for detecting and quantifying specific analytes, including this compound. The development of an ELISA for this compound typically involves the generation of specific antibodies.

One study describes the development of a monoclonal antibody (MAb) against aconitine, which demonstrated cross-reactivity with related Aco-type alkaloids, including mesaconitine, hypaconitine, and importantly, this compound nih.gov. This MAb was used to develop an ELISA with a measurement range of 100 ng/mL to 1.5 µg/mL for aconitine. While this assay showed good agreement with previous reports for aconitine-type alkaloids, specific validation data (e.g., LOD, LOQ, precision) for this compound using this particular ELISA were not explicitly detailed.

General principles of ELISA development, as outlined in various sources, emphasize the importance of selecting appropriate assay formats (e.g., sandwich, indirect), optimizing antibody-antigen interactions, and rigorous validation, including assessment of specificity, cross-reactivity, linearity, and limits of detection/quantification thenativeantigencompany.comthermofisher.comcreative-diagnostics.comgreenmoab.combiocompare.com. These general guidelines inform the potential development of specific immunoassays for this compound, aiming for high specificity and sensitivity.

Chemical Synthesis and Derivatization Strategies

Semisynthetic Routes to Jesaconitine Analogues

Semisynthesis, a crucial approach in natural product chemistry, involves modifying naturally occurring compounds to create new derivatives. For this compound and its related alkaloids, semisynthetic routes have been employed to explore SAR and generate novel compounds with potentially enhanced or altered biological properties researchgate.netfrontiersin.org.

One common strategy involves modifications at ester linkages. For instance, the acetyl group at the C-8 position of aconitine-type alkaloids can be transesterified with various fatty acyl moieties, leading to the formation of lipo-alkaloids google.com. Studies have reported the semi-synthesis of lipo-alkaloids such as 14-benzoylaconine-8-palmitate and 14-benzoylaconine-8-linoleate researchgate.net. Furthermore, the transesterification of the C-8 position with unsaturated fatty acids has yielded novel lipo-alkaloids not previously identified in nature researchgate.net.

Other semisynthetic approaches have explored modifications across different parts of the aconitine (B1665448) skeleton. These include alterations to the A-ring, C-ring, D-ring, and the N-atom, as well as salt formation researchgate.netfrontiersin.org. Patent literature describes modifications involving the hydrolysis of the C-14 benzoate (B1203000) moiety followed by subsequent acylation with different benzoyl groups google.comgoogle.com. However, these hydrolysis steps are often not selective, potentially affecting other ester groups, such as the acetyl group at C-8 google.comgoogle.com. Additionally, strategies involving deoxygenation at various positions (e.g., C3, C8, C13, C15) or replacement of substituents at the ring nitrogen or other positions have been reported, though achieving targeted substitution at specific sites like C-8 and C-14 remains a challenge due to limited selectivity google.comgoogle.com.

Table 1: Semisynthetic Modifications and Resulting Analogues

| Modification Type | Target Position(s) | Example Analogue/Outcome | Source Reference(s) |

| Transesterification with fatty acyl moieties | C-8 | Lipo-alkaloids (e.g., lipothis compound) | google.comresearchgate.netsemanticscholar.org |

| Hydrolysis of benzoate moiety | C-14 | C-14 hydroxyl group (intermediate for further acylation) | google.comgoogle.com |

| Acylation with modified benzoyl groups | C-14 (after hydrolysis) | Modified C-14 benzoyl derivatives | google.comgoogle.com |

| Deoxygenation | C3, C8, C13, C15 | Reduced oxygenated derivatives | google.comgoogle.com |

| Replacement of substituents | Ring Nitrogen, C1, C8, C14 | N-alkyl, C-substituent variants | google.comgoogle.com |

| Transesterification with unsaturated fatty acids | C-8 | Novel lipo-alkaloids | researchgate.net |

| Modifications on A-ring, C-ring, D-ring, N-atom, salt formation | Various | Structurally diverse aconitine-type alkaloid derivatives | researchgate.netfrontiersin.org |

Targeted Chemical Modifications and Synthetic Approaches

Modifications at C3 and C8 Positions

The C3 and C8 positions of the aconitine skeleton are critical for modulating the biological activity and toxicity of this compound and related compounds.

C3 Position: Studies investigating the role of substituents at the C3 position have shown that modifications here significantly impact activity and toxicity jst.go.jpresearchgate.netresearchgate.net. For instance, derivatives such as 3-O-acetylthis compound, 3-O-anisoylthis compound, and 3-deoxythis compound have exhibited dose-dependent analgesic action, though generally with reduced potency and toxicity compared to this compound jst.go.jpresearchgate.netresearchgate.net. It has been indicated that the hydroxyl group at C3 plays a role in the induction of toxicity jst.go.jpresearchgate.netresearchgate.net.

C8 Position: The C8 position is also a key site for activity modulation. The presence of an acetyloxy or ethoxy group at C8 in the B ring is recognized as a significant active moiety frontiersin.org. The functional group at C8 is important for inducing both analgesia and toxicity, and it appears to participate differently in these processes frontiersin.orgresearchgate.net. The incorporation of lipo-ester groups at C8 has been shown to significantly impact the preservation of activity frontiersin.org.

Alterations at C14 and other Ring Systems (A, C, D, N-atom)

Modifications targeting other structural features of the aconitine alkaloid core have also been explored to understand their impact on biological properties.

C14 Position: Substitution of the ester group at C14 has generally led to a decrease in biological activity frontiersin.org. The phenyl ring at the C14 position has been identified as important for activity researchgate.net.

Ring Systems (A, C, D): Derivatization strategies have involved modifications across the A, C, and D ring systems of the aconitine skeleton, leading to a range of structurally diverse analogues researchgate.netfrontiersin.org.

N-atom: The N-ethyl group is considered crucial for the activity of these alkaloids researchgate.netfrontiersin.org. The moderate basicity and compact spatial structure of the nitrogen atom are also important for retaining activity frontiersin.org.

C16 Position: The presence or absence of a methoxy (B1213986) group at the C16 position has a minimal effect on activity, whereas the introduction of a hydroxyl group at this position may enhance activity frontiersin.org.

C15 Position: The involvement of a hydroxyl group at the C15 position potentially plays a crucial role in preserving activity frontiersin.org.

Molecular and Cellular Mechanisms of Action

Cellular Signaling Pathway Modulation

Induction of Autophagy and Ferroptosis-Related Pathways in Cellular Models

Studies indicate that aconitine (B1665448), a related compound and often discussed in conjunction with Jesaconitine, can influence cellular death pathways such as autophagy and ferroptosis. Aconitine has been shown to activate the P38/MAPK/Nrf2 pathway, leading to an increase in reactive oxygen species (ROS) and a subsequent modulation of autophagy nih.govnih.govresearchgate.net. Specifically, aconitine's activation of this pathway has been linked to the inhibition of autophagy, contributing to myocardial injury nih.gov.

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation nih.govfrontiersin.org. Autophagy, a cellular degradation process, can also promote ferroptosis, particularly through mechanisms that lead to iron accumulation or lipid peroxidation nih.govfrontiersin.orgamegroups.org. The interplay between these pathways is complex; while autophagy typically promotes cell survival, excessive or specific types of autophagy can lead to ferroptosis nih.govamegroups.org. Research suggests that the P38/MAPK pathway may also play a role in the induction of ferroptosis mdpi.com. Aconitine's influence on these interconnected pathways highlights its potential to disrupt cellular homeostasis and induce cell death mechanisms.

Table 1: Effects of Aconitine on Cellular Pathways in Cardiomyocytes

| Pathway/Process | Effect of Aconitine | Effect of NAC (ROS Inhibitor) | Effect of Rapamycin (Autophagy Activator) / P38 Activator |

| ROS Levels | Increased | Reduced | N/A |

| P38/MAPK/Nrf2 Pathway Activation | Activated | Inhibited | N/A |

| Autophagy | Inhibited | Partially Recovered | N/A |

| Cardiomyocyte Proliferation | Inhibited | Partially Recovered | Partially Recovered (effects of NAC) |

| Apoptosis | Induced | Reduced | Partially Recovered (effects of NAC) |

| Inflammatory Factor Secretion | Induced | Reduced | Partially Recovered (effects of NAC) |

Note: Data primarily derived from studies on aconitine, with implications for related compounds like this compound.

P38/MAPK Pathway Interactions in Cardiomyocytes

The P38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and growth regulation nih.govmdpi.com. In cardiomyocytes, this pathway plays a significant role in regulating gene expression, hypertrophy, inflammatory responses, energy metabolism, contractile function, proliferation, and apoptosis nih.gov.

Aconitine has been demonstrated to activate the P38/MAPK/Nrf2 pathway, often in conjunction with increased ROS production nih.govnih.govresearchgate.net. This activation by aconitine leads to several detrimental effects on cardiomyocytes, including inhibition of proliferation, induction of apoptosis, and promotion of inflammatory factor secretion nih.gov. Furthermore, the P38/MAPK pathway is known to influence cardiomyocyte hypertrophy and fibrosis mdpi.com. Studies also indicate that P38 activation can negatively regulate cardiomyocyte proliferation and affect SERCA2 expression and activity, which are crucial for cardiac function mdpi.com. The specific activation of P38 in cardiac fibroblasts can also lead to maladaptive cardiac remodeling mdpi.com.

Interactions with Biomolecular Targets

Protein Binding Dynamics (e.g., Bovine Serum Albumin)

The interaction of compounds with plasma proteins, such as Bovine Serum Albumin (BSA), is a key factor in determining their pharmacokinetic and pharmacodynamic properties, influencing distribution and the free fraction of the drug mdpi.com. While direct studies specifically detailing the binding dynamics of this compound with BSA were not found in the provided snippets, research on other compounds provides insight into such interactions.

For instance, studies on the anticancer drug gemcitabine (B846) interacting with BSA have utilized spectroscopic methods (fluorescence, UV-vis, circular dichroism) and molecular docking nih.govnih.gov. Gemcitabine exhibited a 1:1 weak binding with BSA, characterized by static quenching and a spontaneous process driven by electrostatic forces and hydrophobic interactions nih.govnih.gov. The binding constants were determined at various temperatures, indicating a moderate interaction nih.gov. It is important to note that while BSA is commonly used as a blocking buffer in biosensing, Human Serum Albumin (HSA) can significantly affect assay results, highlighting the importance of matrix protein interactions rsc.org. BSA itself possesses esterase activity, particularly at specific binding sites researchgate.net.

Table 2: Gemcitabine Binding to Bovine Serum Albumin (BSA)

| Parameter | Value / Description |

| Compound | Gemcitabine |

| Protein | Bovine Serum Albumin (BSA) |

| Binding Mode | Static quenching, 1:1 binding site, spontaneous process, electrostatic & hydrophobic forces dominate |

| Binding Constant (K x 10⁴ M⁻¹) | |

| - At 290 K | 6.61 |

| - At 300 K | 6.18 |

| - At 310 K | 3.44 |

Note: This table presents data for gemcitabine as an example of protein-BSA binding studies.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

Acetylcholinesterase (AChE) is a crucial enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating nerve signal transmission wikipedia.orgnih.gov. Inhibitors of AChE increase the levels and duration of acetylcholine action in the nervous system wikipedia.orgnih.gov. These inhibitors are classified as reversible or irreversible, acting by binding to the enzyme's active site, particularly the esteratic site wikipedia.orgnih.gov.

Research has indicated that alkaloids derived from Aconitum species, including this compound, are investigated for their potential to inhibit acetylcholinesterase researchgate.netpageplace.de. While specific quantitative data for this compound's inhibition of AChE was not detailed in the provided search results, the general study of Aconitum alkaloids in this context suggests a potential interaction with this enzyme. The mechanism of AChE inhibition involves preventing the breakdown of acetylcholine, which is essential for cholinergic neurotransmission wikipedia.orgkhanacademy.org.

Table 3: Acetylcholinesterase (AChE) Inhibition

| Target Enzyme | Mechanism of Action | Inhibitor Classification | This compound Status |

| Acetylcholinesterase (AChE) | Catalyzes hydrolysis of acetylcholine; inhibitors prevent acetylcholine breakdown, increasing its synaptic levels. | Reversible, Irreversible | Studied as an inhibitor among Aconitum alkaloids. Specific quantitative data for this compound not found in snippets. |

DNA Interaction Studies

Investigating the interaction of compounds with DNA is fundamental to understanding their potential genotoxic effects or therapeutic mechanisms. Various methodologies are employed for studying DNA-protein interactions, including filter binding assays, Electrophoretic Mobility Shift Assays (EMSA), and chromatin immunoprecipitation rbmb.net. Spectroscopic techniques such as UV-vis titration and viscosity measurements are also utilized to assess DNA binding activity and affinity rsc.org.

While direct studies detailing this compound's interaction with DNA were not found in the provided search results, general research in this area highlights the methods used. For instance, antibody-mediated immunodetection protocols have been developed for sensitive identification of DNA-protein interactions rbmb.net. Other studies have explored the DNA binding activity of different classes of compounds, such as oxovanadium complexes, which demonstrated significant DNA binding constants and nuclease activity rsc.org. The kinetic parameters of DNA binding for specific proteins, like Mtb LexA, are also studied to elucidate regulatory mechanisms nih.gov.

Analytical Method Development and Validation in Research Matrices

Quantification of Jesaconitine and Analogues in Experimental Biological Samples

The determination of this compound and its related Aconitum alkaloids in complex biological samples such as plant extracts, animal tissues, and cell culture media has been achieved using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS), and Time-of-Flight Mass Spectrometry (TOF-MS), are commonly employed nih.govjst.go.jpjst.go.jpresearchgate.netnih.govresearchgate.netnih.govnih.gov. Gas Chromatography coupled with Selected Ion Monitoring (GC/SIM) has also been utilized for the simultaneous determination of these alkaloids jst.go.jpnih.gov.

Studies have successfully quantified this compound in:

Blood and Serum: this compound has been detected and quantified in whole blood, serum, and plasma samples, with concentrations reported in nanograms per milliliter (ng/mL) jst.go.jpresearchgate.netresearchgate.netnih.govnih.govnih.govnih.gov. For instance, in a case of severe aconitum poisoning, this compound serum concentrations were measured, with sinus rhythm returning when levels dropped below 1 ng/mL nih.gov.

Urine: Urine samples have also been analyzed for this compound, with concentrations reported in ng/mL jst.go.jpnih.govnih.gov.

Tissues: In post-mortem investigations, this compound has been found to accumulate in tissues such as the liver and kidneys at higher concentrations than in serum nih.gov.

Cell Culture Media: While specific studies on this compound in cell culture media are less prevalent in the immediate search results, general methods for quantifying compounds in cell culture media exist, emphasizing the need for sensitive detection .

These analytical methods are critical for identifying and quantifying this compound in toxicological investigations and research settings, providing essential data on its distribution and fate within biological systems.

Sample Preparation Methodologies for Complex Matrices

The complex nature of biological matrices necessitates robust sample preparation techniques to extract this compound and its analogues while removing interfering substances. Several methods have been optimized for this purpose.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of Aconitum alkaloids from biological samples jst.go.jpresearchgate.netnih.govajol.infoscharlab.comphenomenex.com. SPE utilizes a solid sorbent material to selectively retain the analytes of interest or impurities. Common SPE sorbents employed for Aconitum alkaloids include:

Oasis MCX (Mixed-Mode Cation Exchange): This sorbent has been effectively used for the extraction of Aconitum alkaloids from blood and urine samples researchgate.netajol.info.

Sep-Pak Plus PS-1 and Sep-Pak C18: These cartridges have also been reported for the purification and concentration of alkaloids in biological fluids researchgate.net.

C18, PSA, and GCB (Graphitized Carbon Black): These sorbents are utilized in SPE cleanup steps to remove matrix interferences such as sugars, lipids, and pigments .

The general SPE process involves conditioning the sorbent, loading the sample, washing away impurities, and eluting the retained analytes with a suitable solvent scharlab.com.

QuEChERS-based Extraction Techniques

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and efficient approach for sample preparation in the analysis of Aconitum alkaloids nih.govnih.govmdpi.comscharlab.commedchemexpress.comquechers.eumz-at.dethermofisher.com. This technique typically involves an initial extraction step using solvents like acetonitrile, followed by a cleanup step using dispersive SPE (dSPE).

Key features of QuEChERS include:

Speed and Simplicity: It significantly reduces sample preparation time compared to traditional methods scharlab.comquechers.eumz-at.de.

Versatility: It is adaptable to various matrices, including spice powders and whole blood nih.govsciex.com.

Efficiency: It provides high recoveries for a broad range of analytes scharlab.comquechers.eumz-at.de.

Specific QuEChERS kits and modifications are available, tailored for different sample types and target compounds scharlab.comthermofisher.com. For instance, a modified QuEChERS method was employed for the quantification of aconitines and their metabolites in whole blood nih.gov.

Solvent Extraction Methods

Traditional solvent extraction methods, including liquid-liquid extraction (LLE), remain relevant for preparing biological samples for this compound analysis scharlab.comd-nb.info. These methods typically involve partitioning the analyte between two immiscible solvents. Acetonitrile and methanol (B129727) are commonly used organic solvents for extracting alkaloids from biological matrices innovareacademics.in. Solvent extraction can be used alone or in conjunction with other techniques like SPE for enhanced cleanup d-nb.info.

Analytical Performance Characteristics

The reliability of analytical methods for this compound quantification is assessed through various performance characteristics, including linearity, limits of detection (LOD) and quantification (LOQ), and recovery rates.

Linearity and Calibration Curve Development

Linearity is established by analyzing a series of standards at different concentrations to generate a calibration curve. The relationship between the instrument's response and the analyte concentration is evaluated, typically using linear regression analysis.

Linear Range: Calibration curves for this compound and related alkaloids have demonstrated good linearity over specified concentration ranges. For example, linearity has been reported from 10-300 ng/mL nih.gov, 1.25–40 ng/mL researchgate.net, and 5-80 ng/mL researchgate.netnih.gov. Other studies show linearity from 5-200 pg per injection jst.go.jp or 10-1000 pg jst.go.jp.

Correlation Coefficient (R²): High correlation coefficients, typically exceeding 0.99, are indicative of excellent linearity. Values such as R² > 0.9984 mdpi.com, > 0.995 , and > 0.99 jst.go.jpnih.govresearchgate.netnih.govnih.govajol.inforesearchgate.net have been reported, confirming the robustness of the calibration models.

Limits of Detection (LOD) and Quantification (LOQ): These parameters define the sensitivity of the analytical method. LOD values for this compound and its analogues have been reported as low as 0.2-0.5 ng/mL researchgate.netnih.gov, 0.03 ng/mL researchgate.net, or 10 pg jst.go.jp. LOQ values are typically slightly higher, ensuring reliable quantification jst.go.jpjst.go.jpresearchgate.netnih.govresearchgate.netnih.govnih.govnih.govajol.infomdpi.comresearchgate.net.

Recovery Rates: Recovery rates, which indicate the efficiency of the sample preparation and extraction process, are generally high. Studies report recovery rates ranging from 78-119% researchgate.netnih.gov, 83.7% to 89.0% jst.go.jp, 99.7% to 101.7% mdpi.com, and 74-80% nih.gov.

These performance characteristics are essential for validating analytical methods, ensuring accurate and reliable quantification of this compound in various biological matrices.

Detection Limits and Quantification Limits

Establishing appropriate detection limits (LOD) and quantification limits (LOQ) is fundamental for accurately measuring this compound, especially at trace levels found in biological samples. These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

| Analyte | Parameter | Value(s) | Sample Matrix | Technique | Reference |

| This compound | LOD | 0.5 ng/g | Various (e.g., tissue) | GC-MS | |

| This compound | LOD | 0.2-0.5 ng/ml | Plasma | LC/ESI-TOF-MS | nih.gov |

| This compound | LOD | 0.3–0.5 ng/ml | Whole Blood | LC-MS-MS | researchgate.netnii.ac.jp |

| This compound | LOD | 0.04-0.38 ng/mL | Serum, Urine | LC-MS-MS | nih.gov |

| This compound | LOD | 0.08-0.6 ng/mL | Urine | UHPLC-HRMS | researchgate.net |

| This compound | LOQ | 0.12-1.15 ng/mL | Whole Blood | LC-MS-MS | researchgate.net |

| This compound | LOQ | 0.12-1.15 ng/mL | Serum, Urine | LC-MS-MS | nih.gov |

| This compound | LOQ | < 0.1 to < 0.4 ng/mL (range for alkaloids) | Serum, Urine, Gastric | LC-MS/MS | nih.gov |

These values demonstrate the high sensitivity achievable with modern analytical techniques, enabling the detection of this compound at picogram to nanogram levels per milliliter or gram of sample nih.govresearchgate.netnih.gov.

Reproducibility, Precision, and Accuracy

The reliability of an analytical method is assessed through its precision, reproducibility, and accuracy. Precision refers to the agreement between independent measurements of the same sample, while accuracy reflects how close the measured value is to the true value processinstruments.cntechqualitypedia.com. Reproducibility ensures consistent results across different laboratories, analysts, or instruments wisdomlib.orgresearchgate.net.

Studies employing LC-MS/MS for this compound analysis have reported promising results for these parameters:

Precision: Intra-day precision values have ranged from 0.3% to 9.9%, and inter-day precision values have been reported between 3.2% and 12.8% for serum and urine samples researchgate.netnih.gov.

Accuracy: Intra-day accuracy has been observed within the range of -14.1% to 7.3%, and inter-day accuracy between -10.6% to 8.3% for serum and urine samples researchgate.netnih.gov.

These figures indicate that the developed methods are capable of providing consistent and reliable quantitative data for this compound researchgate.netnih.gov.

Assessment of Matrix Effects and Interferences

Matrix effects, arising from other components within the sample (e.g., biological fluids, plant tissues), can significantly impact the ionization efficiency of the target analyte in mass spectrometry, leading to signal suppression or enhancement nebiolab.com. These effects are a critical consideration in the validation of analytical methods, especially when analyzing complex biological matrices like serum, urine, or whole blood researchgate.netnebiolab.com.

Components such as proteins, lipids, salts, and variations in pH can interfere with the ionization process, affecting the accuracy of quantification nebiolab.comassaybiotechnology.com. To mitigate matrix effects, techniques like solid-phase extraction (SPE) are employed to clean up the sample and remove interfering substances nih.govnih.govresearchgate.net. Furthermore, the use of matrix-matched calibration standards, where standards are prepared in a matrix similar to the sample, can help compensate for these effects researchgate.net. Careful method development, including optimization of chromatographic separation and ionization conditions, is essential to minimize co-elution of interfering compounds nebiolab.comresearchgate.net.

Application of Internal Standards in Quantification

Internal standards (IS) are indispensable tools for accurate quantification in chromatographic and mass spectrometric analyses, particularly when matrix effects are present nih.govresearchgate.netresearchgate.netnii.ac.jp. An internal standard is a compound that is chemically similar to the analyte but is not present in the sample, and it is added to both calibration standards and unknown samples at the beginning of the sample preparation process.

By monitoring the ratio of the analyte's signal to the internal standard's signal, variations in sample preparation, injection volume, and ionization efficiency due to matrix effects can be effectively compensated for nih.govresearchgate.net. Common internal standards used for this compound quantification include isotopically labeled analogues such as aconitine-d5 or D(5)-aconitine, or structurally similar compounds like methyllycaconitine (B43530) or dextromethorphan (B48470) nih.govresearchgate.netresearchgate.netnii.ac.jp. The selection of an appropriate internal standard that mimics the behavior of this compound throughout the analytical process is crucial for achieving robust and accurate quantitative results nih.govresearchgate.net.

Compound List:

this compound

Mesaconitine

Hypaconitine

Aconine

14-anisoylaconine

Benzoylaconine

Benzoylmesaconine

Benzoylhypaconine

Mesaconine

Hypaconine

Methyllycaconitine

Dextromethorphan

Aconitine-d5

D(5)-aconitine

Structure Activity Relationship Sar Studies in Preclinical Models

Computational Chemistry Approaches for SAR Prediction

Pharmacophore Modeling and Molecular Docking

Pharmacophore modeling and molecular docking are computational techniques widely employed in drug discovery and medicinal chemistry to understand how molecules interact with biological targets and to identify key structural features responsible for their activity nih.govdergipark.org.trnih.govfrontiersin.org. A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity, while molecular docking simulates the binding of a ligand to a target protein, predicting binding affinity and orientation nih.govdergipark.org.trnih.govfrontiersin.org.

Specific published pharmacophore models or molecular docking studies focused directly on Jesaconitine were not identified in the reviewed literature. However, these methodologies are fundamental to dissecting the SAR of complex natural products like aconitine (B1665448) alkaloids. Such studies typically involve identifying critical pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) and predicting how these features interact with specific amino acid residues in target proteins, thereby elucidating the molecular basis of their activity or toxicity nih.govdergipark.org.trnih.govfrontiersin.org.

Research on related aconitine alkaloids has provided insights into structural elements that influence biological effects. For instance, studies on aconitine (AC) have identified the β-acetate group at the C-8 position as a pivotal moiety contributing to cardiotoxicity nih.gov. Furthermore, the presence of a trivalent nitrogen atom in the A-ring structure is recognized as crucial for analgesic activity, with modifications like amide linkages or N-deethylation diminishing this effect nih.gov. These findings illustrate the type of structural information that pharmacophore modeling and molecular docking aim to uncover for compounds like this compound, helping to map out the molecular interactions that drive their biological profiles.

Due to the lack of specific published data directly on this compound for these techniques, a data table illustrating pharmacophore features or molecular docking scores for this compound cannot be generated.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that establishes mathematical correlations between the chemical structures of compounds and their observed biological activities taylorandfrancis.comnih.govresearchgate.netmdpi.comwikipedia.org. By calculating molecular descriptors (physicochemical, electronic, steric properties), QSAR models aim to predict the activity of new compounds or identify structural modifications that enhance desired effects or reduce toxicity taylorandfrancis.comnih.govresearchgate.netmdpi.comwikipedia.org.

Specific QSAR models developed for this compound were not identified in the reviewed literature. However, the principles of QSAR are central to understanding how structural variations within the aconitine alkaloid class influence their biological potency. Studies on related diterpenoid alkaloids have highlighted key structural features associated with specific activities. For example, in the context of analgesic activity, the presence of an N-Ethyl substituted tertiary amine (N-20) and the saturation state of ring D have been identified as necessary for significant activity researchgate.net. Similarly, substituents at the C-8 hydroxy group and the C-13 hydroxyl group have been found to be favorable for enhancing antiproliferative activity researchgate.net.

Advanced Research Methodologies and Future Perspectives

Application of Multi-Omics Technologies in Jesaconitine Research

Multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, are proving invaluable for dissecting the intricate pathways involved in this compound biosynthesis and its biological effects.

Genomics and Proteomics Integration for Biosynthetic Enzymes

Genomic and proteomic analyses are crucial for identifying the specific enzymes and genes responsible for the biosynthesis of this compound. Studies on Aconitum species have identified numerous unigenes encoding enzymes involved in diterpenoid alkaloid (DA) synthesis, including those related to the mevalonate (B85504) (MVA) and methylerythritol (MEP) pathways, which are precursors to DAs researchgate.netnih.govresearchgate.net. Specifically, genes encoding geranylgeranyl pyrophosphate synthase (GGPPS), ent-copalyl diphosphate (B83284) synthase (CPS), and kaurene synthase (KS) have been identified as key players in forming the diterpene skeleton researchgate.netnih.gov. Furthermore, research has pinpointed candidate enzyme genes, such as cytochrome P450s (CYPs) and BAHD acyltransferases, which are involved in the subsequent modifications and accumulation of aconitine-type alkaloids, including this compound frontiersin.orgfrontiersin.orgnih.gov. For instance, specific BAHD acyltransferases (ApBAHD9, ApBAHD10, ApBAHD12) have shown a positive association with aconitine (B1665448) accumulation frontiersin.orgfrontiersin.org. Proteomic studies, when integrated with genomic data, can further validate the expression and activity of these biosynthetic enzymes, providing a more complete picture of the molecular machinery driving this compound production mdpi.com.

Metabolomics for Pathway Discovery and Comprehensive Profiling

Metabolomics plays a vital role in discovering and profiling the metabolic pathways associated with this compound. By analyzing the complete set of small molecules within a biological sample, researchers can identify metabolic intermediates, understand pathway flux, and characterize the accumulation patterns of this compound and related alkaloids in different plant tissues frontiersin.orgfrontiersin.orgmdpi.com. Metabolomic profiling of Aconitum species has identified a wide array of alkaloids, with varying abundances across flowers, leaves, and stems frontiersin.orgfrontiersin.orgmdpi.com. This comprehensive profiling aids in understanding the tissue-specific biosynthesis and distribution of DAs, including this compound frontiersin.orgfrontiersin.orgmdpi.com. Integrating metabolomic data with transcriptomic data allows for the construction of gene-metabolite regulatory networks, helping to identify key genes and regulatory mechanisms that control DA biosynthesis frontiersin.orgfrontiersin.orgmdpi.com. For example, a gene-metabolite regulatory network in Aconitum plants identified 12 hub genes correlated with the content of multiple aconitine alkaloids, contributing to the understanding of DA biosynthesis mdpi.com.

In Vitro Cellular Models for Mechanistic Investigations

In vitro cellular models are indispensable for detailed mechanistic studies of this compound's effects at the cellular level, allowing for controlled experimental conditions and the investigation of specific molecular targets.

Employing Human and Animal Cell Lines (e.g., Cancer Cells, Cardiomyocytes, Neuronal Cells)

Various human and animal cell lines are utilized to explore this compound's impact on different physiological and pathological processes.

Cancer Cells: Studies have employed cancer cell lines, such as A549 (lung carcinoma) and DU145 (prostate cancer), to assess the antiproliferative activity of aconitine-type alkaloids, including this compound researchgate.netnih.gov. Research has indicated that aconitine, a related alkaloid, can inhibit cancer cell proliferation and induce apoptosis in cell lines like B16 melanoma cells nih.govnih.gov.

Cardiomyocytes: this compound, like other aconitine alkaloids, is known for its cardiotoxicity and its effects on cardiac function researchgate.netwindows.netfrontiersin.org. Studies involving cardiomyocytes are crucial for understanding the mechanisms behind aconitine-induced arrhythmias, potentially involving ion channel modulation researchgate.netfrontiersin.orggoogle.com. Research on human embryonic stem cell-derived cardiomyocytes has elucidated signaling pathways like IGF/PI 3-kinase/Akt in regulating cardiomyocyte proliferation nih.gov.

Neuronal Cells: The neurotoxic and analgesic properties of aconitine alkaloids suggest their interaction with neuronal cells frontiersin.orgresearchgate.net. In vitro studies using primary cortical cultures or iPSC-derived neurons are employed to investigate neurotoxicity and the mechanisms of action on neuronal networks uib.nonih.govfrontiersin.orgfrontiersin.org.

Advanced Cell Culture Systems for Detailed Mechanistic Studies

Beyond standard cell lines, advanced cell culture systems offer more physiologically relevant environments for detailed mechanistic investigations.

3D Cell Cultures: Advanced three-dimensional (3D) cell models, such as organoids and spheroids, provide a more complex and in vivo-like microenvironment for studying cellular interactions and drug mechanisms sartorius.combiotechniques.commdpi.com. These models allow for greater precision in uncovering mechanisms of action compared to traditional 2D cultures sartorius.combiotechniques.com.

Co-culture Systems: Co-culture systems, including transwell and spheroid co-cultures, enable the study of cell-cell signaling and the interplay between different cell types, such as tumor cells and fibroblasts or neurons and glial cells frontiersin.orgmdpi.com. These systems can reveal how soluble factors and cell-contact mediate complex biological processes, offering insights into disease progression and therapeutic responses frontiersin.orgmdpi.com. For instance, triple co-culture models involving neurons, astrocytes, and microglia are used to study neuroinflammation and neurodegenerative diseases like Alzheimer's, mimicking in vivo conditions more closely frontiersin.org.

In Vivo Animal Models for Systemic Molecular Investigations

Rodent Models: Mice and rats are commonly used in preclinical studies due to their accessibility, established research infrastructure, and genetic similarity to humans for certain biological processes mdpi.combiospective.comnih.gov. These models are utilized to investigate the systemic molecular mechanisms underlying this compound's effects, including its distribution in tissues and its impact on various organ systems thieme-connect.comresearchgate.net. For example, rodent models are instrumental in studying the molecular basis of chemotherapy-induced peripheral neuropathy, providing insights into axonal degeneration and functional loss nih.gov. Similarly, studies on aconitine's anti-melanoma effects have utilized in vivo models to demonstrate tumor growth suppression, linking it to the modulation of signaling pathways like PI3K/AKT and MAPK/ERK1/2 nih.gov. Research into aconitine alkaloids has also involved in vivo studies to understand their analgesic and anti-inflammatory properties, often by examining their effects on specific molecular targets and signaling cascades nih.govfrontiersin.orgsemanticscholar.org.

Development of Novel Analytical Tools for Research Purity and Quantification

The accurate identification and quantification of this compound are crucial for research, toxicology, and potential therapeutic development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a principal analytical tool for the simultaneous determination of this compound and related aconitine alkaloids in complex matrices, including biological fluids and plant extracts nih.govresearchgate.netjst.go.jpnii.ac.jpmdpi.comresearchgate.net.

These advanced analytical methods typically involve several key steps:

Extraction and Cleanup: Techniques such as modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) kits or acid extraction (e.g., 1 mmol/L HCl) followed by solid-phase extraction using cartridges like Oasis HLB are employed to isolate the alkaloids from biological samples nih.govjst.go.jpmedchemexpress.com.

Chromatographic Separation: Separation is commonly achieved using reversed-phase liquid chromatography, employing columns such as octadecylated silica (B1680970) (e.g., Develosil ODS-HG-5, ZORBAX Eclipse XDB-C18) or specialized polymer columns (e.g., Shodex ODP2 HP-4B) researchgate.netjst.go.jpnii.ac.jpresearchgate.netajol.info. Gradient elution is often utilized to optimize the separation of closely related analogues jst.go.jpajol.info.

Detection and Quantification: Electrospray ionization (ESI) in positive mode is a standard ionization technique, followed by detection using multiple reaction monitoring (MRM) or high-resolution mass spectrometry (HRMS/MS) for targeted analysis and identification nih.govjst.go.jpmdpi.comresearchgate.net. Internal standards, such as dextromethorphan (B48470) or diazepam-d5, are used for accurate quantification nih.govresearchgate.netnii.ac.jp.

Table 1: Analytical Performance Data for this compound Quantification by LC-MS/MS

| Analytical Method Component | Parameter | Value(s) | Reference(s) |

| LC-MS/MS | Detection Limit (LOD) | 0.3–0.5 ng/mL; 0.5 ng/g | nih.govresearchgate.netjst.go.jpnii.ac.jp |

| Quantification Range | 1.25–40 ng/mL | nih.govresearchgate.netnii.ac.jp | |

| Recovery (from plants) | 93–99% | jst.go.jp | |

| Recovery (from serum) | 29.2%–45.7% (at 20 ng/mL); 52.0%–53.7% (at 80 ng/mL) | researchgate.net | |

| Internal Standard | Dextromethorphan, Diazepam-d5 | nih.govresearchgate.netnii.ac.jp | |

| Column Type | Polymer column, C18 column | researchgate.netjst.go.jpnii.ac.jpresearchgate.netajol.info |

Beyond mass spectrometry, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are vital for elucidating and confirming the complex chemical structure of this compound cdnsciencepub.com. Gas Chromatography/Selected Ion Monitoring (GC/SIM) methods have also been developed for the simultaneous determination of aconitum alkaloids bohrium.com.

Emerging Directions in Biosynthetic Engineering and Synthetic Biology for Enhanced Production

The complete biosynthetic pathway for this compound and other aconitine-type diterpenoid alkaloids remains largely unelucidated, presenting a significant challenge for their sustainable production wikipedia.orgresearchgate.netrsc.org. While the precursor molecule atisine (B3415921) is somewhat understood, the subsequent steps leading to complex alkaloids like this compound are not fully mapped wikipedia.orgresearchgate.net. The general pathway begins with the isoprenoid pathway, leading to geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenoids researchgate.netrsc.org.

Emerging directions in metabolic engineering and synthetic biology offer promising avenues for overcoming these limitations:

Pathway Elucidation: Researchers are employing high-throughput omics technologies (genomics, transcriptomics, metabolomics) to identify and characterize the genes and enzymes involved in the biosynthesis of these complex natural products nih.govmdpi.com.

Heterologous Production: The reconstructed biosynthetic pathways are being engineered into heterologous host systems, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to enable efficient and controlled production of this compound or its precursors researchgate.netnih.govdtu.dkmpg.de. This approach bypasses the reliance on slow-growing plants and complex extraction processes.

These biotechnological strategies are crucial for making these valuable, yet difficult-to-obtain, compounds more accessible for further research and potential applications.

Challenges and Opportunities in Deepening Mechanistic Understanding and Structural Optimization

A significant challenge in the research of this compound lies in fully understanding its precise mechanisms of action and its intricate structure-activity relationships (SAR) researchgate.netnih.govnih.govfrontiersin.orgfrontiersin.org. While this compound, like other aconitine alkaloids, is known to interact with voltage-gated sodium channels, leading to their persistent activation and subsequent physiological effects, other aspects of its molecular interactions require deeper investigation cymitquimica.comnih.govmdpi.comresearchgate.net.

Key Challenges and Opportunities in SAR and Mechanistic Understanding:

Structural Complexity: this compound possesses a highly complex, oxygenated, hexacyclic diterpenoid skeleton with numerous contiguous stereocenters, making its total synthesis and structural modification challenging wikipedia.orgrsc.orgacs.org.

Toxicity Determinants: The high toxicity of aconitine alkaloids is largely attributed to the presence of ester groups, particularly the acetate (B1210297) at the C-8 position and the benzoyl ester at the C-14 position nih.govmdpi.com. While these ester groups are critical for certain biological activities, their removal or modification can significantly reduce toxicity.

Optimization Strategies:

Ester Group Modification: Hydrolyzing the ester groups can lead to less toxic derivatives, such as monoesters or ester-free alkaloids. However, this often results in a loss of desired activities, such as analgesic effects, necessitating a careful balance rsc.orgnih.gov.

Functional Group Impact: Studies on related aconitine alkaloids indicate that modifications at the A-ring, the C-8 ester, the C-13 hydroxyl, the C-14 phenyl ring, and the N-ethyl group are important for modulating biological activity. Conversely, methoxy (B1213986) groups at C-1 and C-16 appear to have a lesser impact researchgate.netresearchgate.net.

Developing Safer Derivatives: Opportunities exist in leveraging SAR studies to design novel this compound derivatives that retain beneficial activities while exhibiting significantly reduced toxicity. This could involve targeted chemical synthesis or semi-synthetic modifications based on identified key structural features researchgate.netresearchgate.net.

Advancing Mechanistic Studies: Utilizing advanced analytical techniques, computational modeling, and biochemical assays can further elucidate the molecular targets and pathways modulated by this compound, paving the way for more targeted applications.

Compound List

Aconine

Aconitine

Ajacine

Atisine

Bulleyaconitine A

Cardiopetaline

Crassicauline A

Delphinine

Denudatine

Deoxyaconitine

Hypaconitine

this compound

Lappaconitine

Liljestrandinine

Liljestrandisine

Mesaconitine

Napelline

Norditerpenoid alkaloids (NDA)

Phenylmethylaconitine

Puberanidine

Pseudaconitine

Talatisamine

Veatchine

Yunaconitine

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying jesaconitine in plant extracts, and how do temperature conditions affect detection sensitivity?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high specificity and sensitivity. Key parameters include:

| Parameter | LC-MS/MS Conditions ( ) |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/0.1% formic acid |

| Temperature | 400°C vs. 500°C (linearity tested) |

| Detection Limit | 10 ng/mL (400°C) |

- Temperature Impact : At 500°C, this compound’s ionizability improves, increasing peak area by ~30% compared to 400°C for concentrations ≥200 ng/mL. This suggests higher temperatures enhance sensitivity but may risk thermal degradation .

- Validation Steps : Calibrate instruments with spiked samples, validate linearity (R² >0.99), and test recovery rates (80–120%) across multiple matrices.

Q. How can researchers optimize extraction protocols for this compound from Aconitum species while minimizing toxin degradation?

- Methodological Answer :

- Solvent Selection : Use methanol-water (70:30 v/v) for polar alkaloids like this compound, balancing solubility and stability .

- Temperature Control : Limit extraction temperatures to ≤60°C to prevent hydrolysis of ester groups, which reduces toxicity but alters molecular integrity.

- Validation : Compare yields via HPLC-UV and confirm structural integrity using NMR or high-resolution MS after extraction .

Advanced Research Questions

Q. How can contradictory data on this compound’s toxicological mechanisms be resolved, particularly regarding sodium channel modulation vs. mitochondrial toxicity?

- Methodological Answer :

- Experimental Design :

In Vitro Models : Use patch-clamp assays (for sodium channel activity) and Seahorse XF Analyzers (for mitochondrial respiration) in parallel.

Dose-Response Analysis : Test this compound at 0.1–100 µM to identify threshold concentrations where mechanisms diverge.

Data Integration : Apply multivariate analysis to distinguish primary vs. secondary effects. For example, mitochondrial dysfunction may occur only at concentrations ≥10 µM, while sodium channel blockade dominates at lower doses .

- Contradiction Resolution : Reconcile discrepancies by standardizing cell lines (e.g., HEK293 vs. cardiomyocytes) and controlling for batch-to-batch alkaloid purity.

Q. What strategies are effective for designing in vivo studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer :

- PICOT Framework :

- P opulation: Rodent models (e.g., Sprague-Dawley rats).

- I ntervention: Oral/intravenous this compound (0.1–2 mg/kg).

- C omparison: Vehicle control vs. aconitine (positive control).

- O utcome: Plasma half-life, tissue distribution (LC-MS/MS), and ECG changes (QT prolongation).

- T ime: Acute (0–24h) and subchronic (7-day) exposure .

- Critical Considerations :

- Use microsampling to minimize animal stress and improve temporal resolution.

- Apply compartmental modeling (e.g., NONMEM) to predict human PK parameters.

Q. How can researchers address variability in reported LD₅₀ values for this compound across studies?

- Methodological Answer :

- Source Analysis : Audit purity data (HPLC ≥98%), administration routes (oral vs. IV), and species/strain differences (e.g., mice vs. rats).

- Meta-Analysis Framework :

| Variable | Impact on LD₅₀ ( ) |

|---|---|

| Purity <95% | LD₅₀ decreases by 20–40% |

| Oral bioavailability | 10–15% (vs. 100% IV) |

| Fasting state | Increases absorption by 30% |

- Standardization : Recommend adherence to OECD Guidelines 423/425 for LD₅₀ testing, including fasting periods and blinded dosing .

Data Interpretation & Reporting

Q. What criteria should guide the inclusion of this compound data in publications to ensure reproducibility?

- Methodological Answer :

- Minimum Reporting Standards :

- Purity (HPLC chromatogram), extraction protocol (solvent, temperature, duration).

- In vivo Strain, sex, and housing conditions of animals.

- Statistical methods (e.g., ANOVA with post-hoc Tukey).

- Avoid Redundancy : Report novel findings in the main text; deposit raw data (e.g., NMR spectra, dose-response curves) in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.